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molecular formula C17H19ClN2O2SSn B8693549 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-3-(trimethylstannyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[(4-methylphenyl)sulfonyl]-3-(trimethylstannyl)-

Cat. No. B8693549
M. Wt: 469.6 g/mol
InChI Key: IBXUUTIJQVDICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723347B2

Procedure details

488 mg (1.03 mmol) of 4-chloro-1-[(4-methylphenyl)sulfonyl]-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine are initially charged in 20 ml of anhydrous acetonitrile. 368 mg (1.03 mmol) of Selectfluor® are then added in one portion, and the mixture is allowed to stir at RT overnight. For work-up, the precipitate formed is filtered off with suction and the filtrate is concentrated. The residue is purified by preparative HPLC. The product is a solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:15]([C:18]3[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])[CH:9]=[C:10]([Sn](C)(C)C)[C:3]=12.[B-](F)(F)(F)[F:26].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:15]([C:18]3[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=3)(=[O:17])=[O:16])[CH:9]=[C:10]([F:26])[C:3]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
488 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2[Sn](C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
368 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
For work-up, the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C2C(=NC=C1)N(C=C2F)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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